molecular formula C22H44 B14743583 Cyclodocosane CAS No. 296-86-6

Cyclodocosane

Cat. No.: B14743583
CAS No.: 296-86-6
M. Wt: 308.6 g/mol
InChI Key: COZWXTZNDSMXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodocosane can be synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation. This process involves the use of metal catalysts such as nickel or palladium under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where butadiene is subjected to trimerization and subsequent hydrogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclodocosane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Scientific Research Applications

Cyclodocosane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclodocosane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

    Cyclododecane (C12H24): A smaller cycloalkane with similar properties but different applications.

    Cyclotetracosane (C24H48): A larger cycloalkane with a higher molecular weight and different physical properties.

Uniqueness of Cyclodocosane: this compound’s unique combination of ring size and hydrophobicity makes it particularly useful in applications requiring a balance between stability and reactivity. Its larger ring structure compared to cyclododecane provides different chemical and physical properties, making it suitable for specific industrial and research applications .

Properties

CAS No.

296-86-6

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

IUPAC Name

cyclodocosane

InChI

InChI=1S/C22H44/c1-2-4-6-8-10-12-14-16-18-20-22-21-19-17-15-13-11-9-7-5-3-1/h1-22H2

InChI Key

COZWXTZNDSMXKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCCCCCCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.